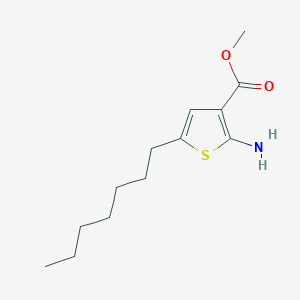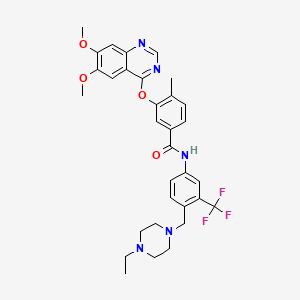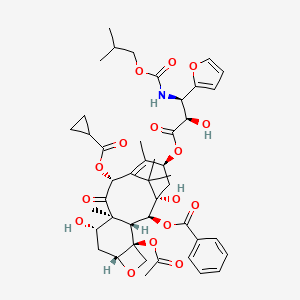
TPN171 free base
Vue d'ensemble
Description
TPN171 free base is a novel pyrimidinone phosphodiesterase type 5 inhibitor. It has been developed jointly by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. This compound is primarily intended for the treatment of pulmonary arterial hypertension and male erectile dysfunction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TPN171 involves several key steps, including the optimization of pyrimidinone derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of TPN171 is scaled up from laboratory synthesis, ensuring consistency and purity. The process involves large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to produce TPN171 in bulk quantities suitable for clinical and commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
TPN171 undergoes several types of chemical reactions, including:
Oxidation: Mono-oxidation (hydroxylation and N-oxidation) is a common reaction for TPN171.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: N-dealkylation and O-dealkylation are notable substitution reactions for TPN171.
Hydrolysis: Amide hydrolysis is another significant reaction
Common Reagents and Conditions
The reactions of TPN171 often involve reagents such as cytochrome P450 enzymes (CYP3A4, CYP2E1, CYP2D6), UDP-glucuronosyltransferase enzymes (UGT1A9, UGT1A7, UGT1A10), and various organic solvents. Conditions typically include controlled temperatures, pH levels, and reaction times to ensure optimal conversion and yield .
Major Products Formed
The major products formed from the reactions of TPN171 include hydroxylated metabolites, dealkylated derivatives, and glucuronide conjugates. These metabolites are often detected in human plasma, urine, and feces .
Applications De Recherche Scientifique
TPN171 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study phosphodiesterase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and enzyme activity.
Medicine: Clinically evaluated for the treatment of pulmonary arterial hypertension and erectile dysfunction.
Mécanisme D'action
TPN171 exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, TPN171 increases the levels of cyclic guanosine monophosphate, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in treating conditions like pulmonary arterial hypertension and erectile dysfunction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor used for similar indications.
Tadalafil: Known for its longer duration of action compared to other inhibitors.
Vardenafil: Similar in structure and function but with different pharmacokinetic properties
Uniqueness of TPN171
TPN171 stands out due to its high selectivity for phosphodiesterase type 5, potent inhibitory activity, and favorable pharmacokinetic profile. Its unique structural features and metabolic stability make it a promising candidate for clinical use .
Propriétés
Numéro CAS |
1229018-87-4 |
|---|---|
Formule moléculaire |
C24H35N5O3 |
Poids moléculaire |
441.576 |
Nom IUPAC |
N-(3-(5,6-Diethyl-4(3H)-pyrimidone-2-yl)-4-n-propoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
Clé InChI |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TPN171; TPN-171; TPN 171; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(4R,7S,10R,13R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-13-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(1H-indol-3-ylmethyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide](/img/structure/B611393.png)


